molecular formula C13H9ClN2OS B2560538 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 312584-53-5

4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No. B2560538
M. Wt: 276.74
InChI Key: MZBKUNFWNKYKSK-UHFFFAOYSA-N
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Description

“4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” is a biochemical used for proteomics research . It’s a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, can be achieved through various methods . For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds, such as “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives, including “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

4-Chloro derivatives of thieno[2,3-d]pyrimidine, including the 4-methoxyphenyl variant, have been utilized in organic synthesis, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in forming a broad range of compounds through nucleophilic substitution reactions. These reactions yield variously substituted thieno[2,3-d]pyrimidines, showcasing the compound's role in the synthesis of complex molecules with potential biological activity (Grinev & Kaplina, 1985).

Antimicrobial and Anti-inflammatory Applications

Research into thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(4-methoxyphenyl) variants, has shown these compounds to exhibit significant antimicrobial and anti-inflammatory properties. The introduction of various substituents into the thieno[2,3-d]pyrimidine ring has been found to enhance these activities, highlighting the potential of these derivatives in developing new therapeutic agents (Tolba et al., 2018).

Cytotoxic Activity Against Cancer Cell Lines

Studies have also explored the cytotoxic activities of thieno[2,3-d]pyrimidine derivatives, with findings indicating promising activity against breast and hepatocellular carcinoma cell lines. This suggests the potential of these compounds in cancer research, particularly in the development of novel chemotherapeutic agents (Abbas et al., 2015).

Development of Bioactive Molecules

Further research has highlighted the utility of 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine derivatives in the synthesis of bioactive molecules, including radioprotective and antitumor agents. These studies underscore the compound's significance in medicinal chemistry, offering pathways to discover new drugs with enhanced efficacy and specificity (Alqasoumi et al., 2009).

Future Directions

The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” and its derivatives could be further explored for their potential anti-inflammatory effects.

properties

IUPAC Name

4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKUNFWNKYKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325651
Record name 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

CAS RN

312584-53-5
Record name 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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